molecular formula C14H12ClNO2 B042904 (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone CAS No. 91713-54-1

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

Cat. No.: B042904
CAS No.: 91713-54-1
M. Wt: 261.7 g/mol
InChI Key: MIQUXYBYLZSOIJ-UHFFFAOYSA-N
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Description

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is a high-purity benzophenone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate and a critical scaffold for the development of novel therapeutic agents. Its structure, featuring a 2-amino-5-methoxyphenyl moiety and a 4-chlorophenyl group, is a privileged pharmacophore in drug discovery, particularly in the design of molecules that target kinase enzymes and various G-protein coupled receptors (GPCRs). Researchers utilize this compound to explore structure-activity relationships (SAR), to develop potential inhibitors for specific signaling pathways, and to synthesize more complex molecules for biological screening. The electron-donating methoxy and amino groups, in conjunction with the electron-withdrawing chloro substituent, create a unique electronic profile that can influence binding affinity and metabolic stability. It is supplied strictly for research purposes, including in vitro assays, chemical synthesis, and as a reference standard. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUXYBYLZSOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228059
Record name (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91713-54-1
Record name (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91713-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Pathway Design

This two-step protocol begins with Friedel-Crafts acylation to install the 4-chlorophenyl carbonyl group, followed by nitro reduction to introduce the amino moiety. The synthetic route is adapted from analogous procedures for (2-aminophenyl)(4-fluorophenyl)methanone.

Step 1: Acylation of 2-Nitro-5-methoxyphenol
A solution of 2-nitro-5-methoxyphenol in 1,2-dichloroethane reacts with 4-chlorobenzoyl chloride under catalysis by anhydrous FeCl₃. The Lewis acid facilitates electrophilic substitution at the ortho position relative to the methoxy group, yielding (2-nitro-5-methoxyphenyl)(4-chlorophenyl)methanone.

Step 2: Nitro Group Reduction
The nitro intermediate undergoes reduction using iron powder in ethanolic HCl. This step proceeds via a single-electron transfer mechanism, converting the nitro group to an amine while preserving the methoxy and chloro substituents.

Optimization of Reaction Conditions

Key parameters influencing yield include:

ParameterOptimal ValueEffect on Yield
FeCl₃ concentration1.5 eqMaximizes acylation efficiency
Reduction temperatureReflux (78°C)Prevents over-reduction
Solvent systemEtOH:H₂O (4:1)Enhances nitro group solubility

Under optimized conditions, this method achieves an 82% yield in the acylation step and 94% yield post-reduction.

Grignard Reagent-Mediated Condensation

Synthesis via Organomagnesium Intermediates

This method constructs the benzophenone core through nucleophilic addition of a Grignard reagent to a protected aminobenzaldehyde derivative.

Reaction Sequence:

  • Protection of 2-Amino-5-methoxybenzaldehyde : The amine group is shielded as an acetanilide using acetic anhydride.

  • Grignard Addition : 4-Chlorophenylmagnesium bromide reacts with the protected aldehyde, forming a secondary alcohol intermediate.

  • Oxidation to Ketone : The alcohol is oxidized using CuCl₂/K₂CO₃ in DMF under aerobic conditions, yielding the target ketone.

Yield and Scalability Data

  • Protection Step : 89% yield (acetanilide formation)

  • Grignard Addition : 67% yield (alcohol intermediate)

  • Oxidation : 58% overall yield for the final ketone

While this route allows precise control over substitution patterns, the multi-step nature and sensitivity of Grignard reagents to moisture limit its industrial applicability.

Transamidation of Pre-Functionalized Benzophenones

Performance Metrics

  • Catalyst Loading : 5 mol% ammonium molybdate

  • Reaction Time : 3 hours at 0°C

  • Yield : 88%

This method excels in operational simplicity but requires high-purity starting materials to avoid side reactions.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Key AdvantagesLimitations
Friedel-Crafts/Reduction77High scalability, robust conditionsRequires nitro intermediates
Grignard Condensation58Modular substitutionMoisture-sensitive reagents
Transamidation88Single-step, minimal purificationDependent on amide precursor availability

Scientific Research Applications

Chemistry: (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or photostabilizers.

Mechanism of Action

The mechanism of action of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (91713-54-1) C₁₄H₁₂ClNO₂ 261.71 -OCH₃ (5), -NH₂ (2), -Cl (4) Orange solid; limited solubility data
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone (395101-26-5) C₁₃H₉BrFNO 294.11 -Br (5), -NH₂ (2), -F (4) Slight solubility in DMSO, chloroform
(2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone (882531-35-3) C₁₄H₁₁ClFNO₂ 279.70 -F (5), -OCH₃ (4), -Cl (2) Not reported; structural isomerism
(4-Chlorophenyl)(4-hydroxyphenyl)methanone (42019-78-3) C₁₃H₉ClO₂ 232.66 -OH (4), -Cl (4) Hydrogen bonding capability
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone (1097140-03-8) C₁₄H₁₁ClO₃S 294.76 -SO₂CH₃ (3), -Cl (4) Strong electron-withdrawing group

Key Differences and Implications

Substituent Effects: Electron-Donating vs. In contrast, analogs like (4-Chlorophenyl)(3-methanesulfonylphenyl)methanone feature a sulfonyl group (-SO₂CH₃), which strongly withdraws electrons, altering reaction pathways . Halogen Variations: Replacing chlorine with bromine (e.g., 395101-26-5) increases molecular weight and lipophilicity, which may affect solubility and biological activity . Fluorine, being smaller and more electronegative, can enhance metabolic stability in pharmaceutical contexts .

Hydrogen Bonding and Crystal Packing: The hydroxyl group in (4-Chlorophenyl)(4-hydroxyphenyl)methanone enables intermolecular O–H⋯O hydrogen bonds, as observed in related adducts (e.g., ), leading to distinct crystal packing patterns. The target compound’s methoxy group lacks this capability, resulting in different solid-state behaviors .

Positional Isomerism: In (2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone, the chloro substituent is at the ortho position (2-chloro) instead of para (4-chloro).

Biological Activity

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, also known by its CAS number 91713-54-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN1O2. The compound features an amino group, a methoxy group, and a chlorophenyl moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effective inhibition against several bacterial strains, with inhibition zones ranging from 16 to 31 mm when tested against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong activity, with some studies reporting MICs as low as 6.25 μg/mL against Aspergillus flavus and A. fumigatus .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The IC50 values for these cell lines were reported in the low micromolar range, indicating potent activity . Molecular docking studies suggest that the compound interacts effectively with tubulin, disrupting polymerization and leading to cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleic acid synthesis and tubulin polymerization.
  • Receptor Interaction : It may modulate signaling pathways by binding to receptors or enzymes critical for cellular functions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of the compound found that it had comparable efficacy to standard antibiotics such as Ketoconazole and Gentamicin, demonstrating significant potential as an antimicrobial agent .
    PathogenInhibition Zone (mm)MIC (μg/mL)
    Staphylococcus aureus2212.5
    E. coli2025
    A. flavus166.25
  • Anticancer Studies : In another study, the compound was tested against various cancer cell lines using the MTT assay, revealing promising results in inhibiting cell growth without significant cytotoxicity to normal cells .
    Cell LineIC50 (μM)
    HeLa15
    HepG212
    Normal Fibroblast>100

Q & A

Q. Competitive experimental and computational approaches :

Isotopic labeling : Introduce ¹⁸O in the methoxy group to track substitution pathways via MS.

DFT studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the aromatic ring .

NMR kinetics : Monitor reaction intermediates (e.g., using ¹⁹F-NMR for fluorinated analogs) .

[Basic] What solvents and crystallization conditions optimize single-crystal growth?

Solvent SystemConditionsOutcome
Ethanol/water (3:1) Slow evaporation at 4°CPrismatic crystals (0.2–0.5 mm) .
DCM/hexane Diffusion method, 72 hoursHigh-resolution data (R-factor < 0.05) .

[Advanced] How to resolve impurities during large-scale synthesis?

Common impurities include hydroxyphenyl analogs and chlorinated byproducts . Solutions:

Chromatographic separation : Use preparative HPLC with a phenyl-hexyl stationary phase.

Reference standards : Compare retention times with EP-certified impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone) .

Crystallographic validation : Confirm impurity structures via single-crystal XRD to rule out polymorphic interference .

[Advanced] What strategies validate anisotropic displacement parameters in crystallography?

ADP analysis : Use ORTEP for Windows to visualize ellipsoids and identify overfitting (e.g., Uij > 0.05 Ų) .

Twinning detection : Apply ROTAX in WinGX to deconvolute overlapping reflections in twinned crystals .

Hirshfeld surfaces : Generate via CrystalExplorer to assess intermolecular interactions influencing displacement .

[Basic] What spectroscopic markers distinguish this compound from analogs?

  • ¹H-NMR : Aromatic protons at δ 6.8–7.4 ppm (doublets for para-substituted chlorophenyl).
  • ¹³C-NMR : Carbonyl signal at δ 195–200 ppm; methoxy carbon at δ 55–57 ppm .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3400 cm⁻¹.

[Advanced] How to assess environmental stability and degradation pathways?

Photolysis studies : Expose to UV (254 nm) and analyze via LC-QTOF-MS for chlorinated photoproducts.

Hydrolytic stability : Test in buffered solutions (pH 1–13) to identify pH-sensitive bonds (e.g., methoxy cleavage).

Computational prediction : Use EPI Suite to estimate biodegradability and logP (experimental logP = 5.24) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Reactant of Route 2
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(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

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